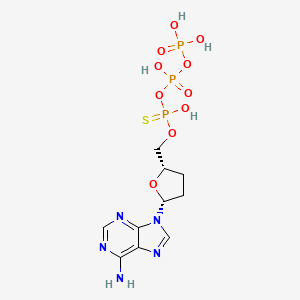
ddATP|AS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dideoxyadenosine triphosphate is a modified nucleotide used primarily in DNA sequencing. It is a dideoxynucleotide, meaning it lacks the 3’ hydroxyl group necessary for forming a phosphodiester bond, which results in the termination of DNA strand elongation. This property makes it a crucial component in the Sanger sequencing method, where it helps in determining the sequence of nucleotide bases in DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dideoxyadenosine triphosphate is synthesized through a multi-step chemical process. The starting material is typically adenosine, which undergoes a series of chemical reactions to remove the 2’ and 3’ hydroxyl groups, resulting in the formation of dideoxyadenosine. This intermediate is then phosphorylated to produce dideoxyadenosine triphosphate. The reaction conditions often involve the use of protective groups to prevent unwanted reactions and the use of specific reagents to achieve the desired modifications .
Industrial Production Methods
In industrial settings, dideoxyadenosine triphosphate is produced using biocatalytic methods involving microorganisms such as Saccharomyces cerevisiae. These methods leverage the natural enzymatic pathways of the microorganisms to convert adenosine monophosphate to dideoxyadenosine triphosphate. The process is optimized for high yield and purity through the use of specific growth conditions and the addition of chemical effectors .
Analyse Des Réactions Chimiques
Types of Reactions
Dideoxyadenosine triphosphate primarily undergoes chain termination reactions during DNA synthesis. It can also participate in phosphorylation and dephosphorylation reactions.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of dideoxyadenosine triphosphate include phosphorylating agents, protective group reagents, and specific enzymes such as DNA polymerase. The conditions typically involve controlled pH, temperature, and the presence of cofactors like magnesium ions .
Major Products Formed
The major product formed from the incorporation of dideoxyadenosine triphosphate into a DNA strand is a terminated DNA fragment. This termination is crucial for the sequencing process, as it allows for the determination of the nucleotide sequence by analyzing the lengths of the terminated fragments .
Applications De Recherche Scientifique
Dideoxyadenosine triphosphate is widely used in various scientific research applications:
DNA Sequencing: It is a key component in the Sanger sequencing method, which is used for determining the nucleotide sequence of DNA.
Genetic Research: It is used in studies involving gene expression, mutation analysis, and genetic mapping.
Medical Diagnostics: It plays a role in diagnostic tests for genetic disorders and infectious diseases.
Biotechnology: It is used in the development of genetically modified organisms and in the production of recombinant proteins.
Mécanisme D'action
Dideoxyadenosine triphosphate exerts its effects by being incorporated into a growing DNA strand during DNA synthesis. Due to the absence of the 3’ hydroxyl group, it prevents the addition of further nucleotides, effectively terminating the DNA strand. This mechanism is utilized in DNA sequencing to generate a series of terminated fragments that can be analyzed to determine the DNA sequence . The molecular target of dideoxyadenosine triphosphate is the DNA polymerase enzyme, which incorporates it into the DNA strand .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyadenosine triphosphate: Unlike dideoxyadenosine triphosphate, deoxyadenosine triphosphate has a 3’ hydroxyl group and does not terminate DNA synthesis.
Dideoxycytidine triphosphate: Another dideoxynucleotide used in DNA sequencing, but it pairs with guanine instead of thymine.
Dideoxyguanosine triphosphate: Similar to dideoxyadenosine triphosphate but pairs with cytosine.
Uniqueness
Dideoxyadenosine triphosphate is unique in its ability to terminate DNA synthesis at adenine bases, making it an essential tool in the Sanger sequencing method. Its specific incorporation and termination properties allow for precise determination of DNA sequences .
Propriétés
Formule moléculaire |
C10H16N5O10P3S |
|---|---|
Poids moléculaire |
491.25 g/mol |
Nom IUPAC |
[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O10P3S/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18)/t6-,7+,28?/m0/s1 |
Clé InChI |
GKHYYEIUSLRFJG-GHUKLPSLSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















